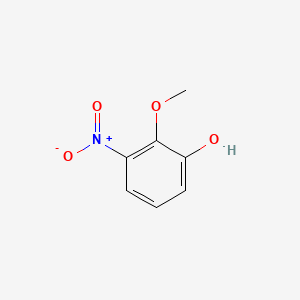

2-Methoxy-3-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDBITFUVSELQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546594 | |

| Record name | 2-Methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-71-8, 38886-21-4 | |

| Record name | 2-Methoxy-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 3 Nitrophenol

Multi-step Convergent Synthesis Strategies

Given the challenges of direct regioselective nitration, multi-step synthetic routes are often a more practical approach for obtaining pure 2-Methoxy-3-nitrophenol (B1642860). These strategies involve building the molecule from precursors that already contain some of the required functionality in the correct positions.

A common strategy involves starting with an aromatic precursor where the substitution pattern is already established. For example, a synthesis could begin with a molecule like 2-methyl-3-nitrophenol (B1294317) and then modify the methyl group, although this specific transformation is not commonly reported. A more viable route might start with 3-aminophenol. The amino group can be protected, followed by methylation of the phenolic hydroxyl group. The protected amino group can then be converted into a nitro group via diazotization and subsequent treatment with a nitrite (B80452) source, a variant of the Sandmeyer reaction.

Another documented approach involves the synthesis of related compounds through a sequence of nitration and functional group manipulation. For example, the synthesis of 2-methyl-3-hydroxymethyl-5-nitrophenol started from 2-methyl-5-nitrobenzyl chloride. sioc-journal.cn This precursor was nitrated to introduce a second nitro group, which was then reduced to an amino group, diazotized, and hydrolyzed to a hydroxyl group, demonstrating a sequence of functional group interconversions to achieve the desired substitution pattern. sioc-journal.cn

The introduction of the nitro and methoxy (B1213986) groups can be achieved through various functional group transformations within a multi-step sequence.

Introduction of the Methoxy Group: The methoxy group is typically introduced by the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663). Alternatively, demethylation of a methoxy group to a hydroxyl group can be achieved using reagents like boron tribromide (BBr3). encyclopedia.pub

Introduction of the Nitro Group: Besides direct nitration, a nitro group can be introduced by the transformation of an amino group. The amino group is first converted to a diazonium salt using nitrous acid at low temperatures. The resulting diazonium salt can then be treated with sodium nitrite in the presence of a copper catalyst (Sandmeyer reaction) to yield the nitro-aromatic compound. This method is particularly useful for introducing a nitro group at a position that is not favored by direct electrophilic substitution. For instance, a synthetic route to 2-methyl-3-nitrophenol involved the diazotization of an amino precursor. chemicalbook.com

A hypothetical multi-step synthesis for this compound could therefore involve:

Starting with 3-methoxyphenol.

Introduction of a placeholder group at the 2-position that can later be converted to a hydroxyl group.

Nitration at the 3-position, which might be more favorable with the modified ring system.

Conversion of the placeholder group to a hydroxyl group and methylation of the original hydroxyl group.

This highlights the versatility of multi-step synthesis in accessing complex substitution patterns that are challenging to obtain through direct, single-step reactions.

Challenges and Innovations in Scale-Up and Green Synthesis

The industrial production of nitrophenols, including this compound, is often hampered by the inherent risks and inefficiencies of classical nitration techniques. However, significant progress has been made in overcoming these obstacles through process intensification and the adoption of green chemistry principles.

A primary challenge in the synthesis of nitrophenols is the highly exothermic nature of the nitration reaction. beilstein-journals.orgresearchgate.net On a large scale, the heat generated can be difficult to control, leading to potential thermal runaways and the formation of multiple byproducts, including dinitro compounds and oxidized impurities. researchgate.net This not only reduces the yield and purity of the desired product but also poses significant safety risks. ewadirect.com Another challenge is achieving regioselectivity, as the nitration of substituted phenols can result in a mixture of ortho, meta, and para isomers, complicating the purification process. researchgate.net

Innovations in chemical engineering and synthetic methodology have provided effective solutions to these challenges. Continuous flow chemistry, in particular, has emerged as a superior alternative to traditional batch processing for nitration reactions. ewadirect.comacs.org By conducting the reaction in microreactors or tubular reactors, several advantages are realized:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, enabling precise temperature control and preventing dangerous exotherms. acs.orgubc.ca

Improved Safety: The small reaction volumes within the reactor at any given time minimize the risk associated with handling potentially explosive nitrating agents. ewadirect.com

Increased Yield and Purity: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher selectivity and reduced byproduct formation. researchgate.netresearchgate.net

Facilitated Scale-Up: Scaling up production in a flow system can be achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel. ewadirect.com

A notable example of this technology is the three-step continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol, a structurally related compound, which highlights the applicability of flow chemistry for the safe and efficient production of nitrophenol derivatives. researchgate.net

The following table summarizes the advantages of flow chemistry for nitration processes based on various research findings.

| Feature | Advantage in Flow Chemistry | Reference |

| Heat Transfer | Superior heat exchange minimizes risk of thermal runaway. | researchgate.netacs.org |

| Safety | Small reactor volumes enhance process safety when handling hazardous reagents. | ewadirect.com |

| Mixing | Efficient mixing leads to improved reaction kinetics and product distribution. | researchgate.net |

| Process Control | Precise control of temperature, pressure, and residence time. | acs.org |

| Scalability | Straightforward scale-up by continuous operation or numbering-up. | ewadirect.com |

In addition to process engineering solutions, the principles of green chemistry are being increasingly applied to the synthesis of this compound and related compounds. The goal is to develop more environmentally benign processes by reducing waste, using less hazardous materials, and improving energy efficiency. Key areas of innovation in green synthesis include:

Alternative Nitrating Agents: Research is ongoing to replace the traditional and highly corrosive mixture of nitric and sulfuric acids with milder and more selective nitrating agents. researchgate.net

Catalysis: The use of solid acid catalysts and other heterogeneous catalysts can simplify product separation and catalyst recycling, reducing waste generation. rsc.org Iron/sulfur-based catalysts have been shown to efficiently catalyze the redox condensation of o-nitrophenols. rsc.org

Biocatalysis: Enzymatic approaches offer a highly selective and environmentally friendly route for the synthesis of nitro compounds. nih.govchemrxiv.org For instance, cofactor-free biocatalytic hydrogenation of nitro compounds to amines under mild, aqueous conditions has been demonstrated, showcasing the potential of enzymes in this field. chemrxiv.org

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives, such as ionic liquids or even water, is a key objective. nih.gov In some cases, solvent-free reaction conditions have been developed, significantly reducing the environmental impact of the process. mdpi.com

The nitration of guaiacol (B22219) (2-methoxyphenol), the precursor to this compound, has been studied in the context of atmospheric chemistry, providing insights into potential reaction pathways. nih.govacs.org These studies, combined with advancements in synthetic methodology, pave the way for the development of cleaner and more efficient manufacturing processes for this compound.

The table below presents a selection of green chemistry approaches applicable to the synthesis of nitrophenols.

| Green Chemistry Approach | Description | Reference |

| Flow Chemistry | Enables better control over exothermic reactions, improving safety and selectivity. | ewadirect.comacs.org |

| Alternative Reagents | Use of milder and more selective nitrating agents to reduce hazardous waste. | researchgate.net |

| Catalysis | Employment of recyclable solid acid or metal-based catalysts to improve efficiency. | rsc.org |

| Biocatalysis | Use of enzymes for highly selective and environmentally friendly transformations. | nih.govchemrxiv.orgacs.org |

| Green Solvents | Replacement of hazardous organic solvents with safer alternatives like water or ionic liquids. | nih.gov |

| Solvent-Free Synthesis | Conducting reactions without a solvent to minimize waste and environmental impact. | mdpi.com |

The continuous evolution of synthetic methodologies, driven by the dual needs of industrial scalability and environmental responsibility, is leading to safer, cleaner, and more efficient routes for the production of this compound.

Reactivity Profiles and Chemical Transformations of 2 Methoxy 3 Nitrophenol

Reductive Chemistry of the Nitro Group

The reduction of the nitro group in 2-Methoxy-3-nitrophenol (B1642860) to an amino group is a pivotal transformation, yielding 2-amino-3-methoxyphenol, a valuable building block in medicinal and materials chemistry. This conversion can be achieved through various reductive methods, each with its own set of advantages and challenges regarding yield, selectivity, and reaction conditions.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. For this compound, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

The general reaction is as follows:

Commonly used hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents like sodium borohydride (B1222165) (NaBH₄). rsc.org The choice of solvent can influence the reaction rate and selectivity, with alcohols like ethanol (B145695) being frequently used. bohrium.com The reaction conditions, such as temperature and pressure, are optimized to ensure complete conversion while minimizing side reactions. For instance, pressures of 1–3 atm and temperatures between 25–50°C are often employed to prevent over-reduction or demethylation.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| Pd/C | H₂ | Ethanol | 25–50 | 1–3 | |

| Pd/Graphene | NaBH₄ | Aqueous Solution | Ambient | Atmospheric | rsc.org |

| Raney Nickel | H₂ | Not Specified | Not Specified | Not Specified | dntb.gov.ua |

Chemo-selective Reduction Methods

In the context of multi-functionalized molecules like this compound, chemo-selectivity is paramount. It is often necessary to reduce the nitro group while leaving other functional groups, such as the phenolic hydroxyl and methoxy (B1213986) groups, intact.

One common method for achieving this is the use of metal-acid systems, such as iron in the presence of hydrochloric acid (Fe/HCl). This classic method is effective for nitro group reduction and is generally tolerant of other functional groups. The reaction involves the transfer of electrons from the metal to the nitro group, facilitated by the acidic medium. Careful control of pH is necessary to prevent potential side reactions like demethylation.

Another approach involves the use of stannous chloride (SnCl₂) in an acidic medium. This reagent is known for its ability to selectively reduce nitro groups in the presence of other reducible functionalities. nih.gov

| Reagent System | Key Considerations | Reference |

| Fe/HCl | Excess iron powder, pH monitoring to prevent side reactions. | |

| SnCl₂/H⁺ | Effective for selective reduction in the presence of other reducible groups. | nih.gov |

Reaction Kinetics and Selectivity Studies in Reduction

The kinetics of the catalytic hydrogenation of nitrophenols have been studied to understand the reaction mechanism and optimize conditions. For similar compounds, the reaction is often found to follow pseudo-first-order kinetics with respect to the nitrophenol when a large excess of the hydrogenating agent, like NaBH₄, is used. rsc.org The rate of reaction is influenced by factors such as the nature of the catalyst, the concentration of reactants, and the reaction temperature.

The selectivity of the reduction is influenced by the electronic and steric environment of the nitro group. The reactivity of nitrophenols in catalytic hydrogenation can be influenced by the position of the substituents. For instance, the expected reactivity order for some nitrophenols is m-nitrophenol > o-nitrophenol > p-nitrophenol, based on inductive and conjugation effects. rsc.org In the case of this compound, the steric hindrance from the adjacent methoxy group and the electronic effects of both the methoxy and hydroxyl groups will play a significant role in its reduction kinetics and selectivity.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as etherification and esterification. The acidity of this group also plays a crucial role in its reactivity.

Etherification and Esterification Reactions

Etherification involves the conversion of the phenolic hydroxyl group into an ether. A common method for this is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, reacts with an alkyl halide. Solvent-free conditions using a solid base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) with alkylating agents such as dimethyl sulfate (B86663) or diethyl sulfate have been shown to be efficient for the etherification of various phenols. researchgate.net

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. For instance, reaction with propyl chloroformate in the presence of a suitable base can yield the corresponding carbonate ester. acs.org Transesterification reactions catalyzed by bases like K₂CO₃ can also be employed to form esters from other ester starting materials. rsc.org

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Varies, can be solvent-free | Ether | researchgate.net |

| Esterification | Acyl chloride/Anhydride, Base | Varies | Ester | acs.org |

| Transesterification | Ester, Phenol, Base (e.g., K₂CO₃) | 1,4-dioxane, 60-120°C | Ester | rsc.org |

Proton Transfer Dynamics and Acidity Constant Determinations

The acidity of the phenolic hydroxyl group, quantified by its acidity constant (pKa), is a fundamental property that influences its reactivity. The pKa value indicates the ease with which the proton can be removed to form the phenoxide ion. The electronic nature of the substituents on the phenol ring significantly affects its acidity. Electron-withdrawing groups, like the nitro group, increase the acidity (lower the pKa) by stabilizing the resulting phenoxide anion through resonance and inductive effects. ualberta.ca Conversely, electron-donating groups, like the methoxy group, decrease the acidity (increase the pKa).

The pKa of a substituted phenol can be estimated based on the pKa of phenol (around 10) and the electronic effects of its substituents. ualberta.ca For this compound, the strong electron-withdrawing nitro group is expected to have a dominant effect, making it more acidic than phenol itself. The determination of pKa values is often carried out using spectrometric or potentiometric methods, typically in a mixed solvent system like acetonitrile-water. chem-soc.si

Proton transfer is a fundamental step in many reactions involving the phenolic hydroxyl group. The dynamics of proton transfer can be studied using various techniques to understand the mechanism of acid-base reactions at a molecular level. nih.govmpg.de In solution, the proton transfer process is often mediated by solvent molecules. acs.org The formation of hydrogen-bonded complexes and subsequent proton transfer are key steps in these reactions. mdpi.com

| Compound | pKa (in water, unless specified) | Reference |

| Phenol | 10 | ualberta.ca |

| 4-Nitrophenol | 7.2 | ualberta.ca |

| 3-Nitrophenol | 9.3 | ualberta.ca |

| 2,4-Dinitrophenol | 4.5 | ualberta.ca |

| 2,4,6-Trinitrophenol (Picric Acid) | 0.5 | ualberta.ca |

Transformations of the Methoxy Substituent

The methoxy group (-OCH3) is a key functional group that significantly influences the reactivity of the this compound molecule. Its transformations, particularly through demethylation, and its electronic effects on the aromatic ring are of considerable interest.

Demethylation, the removal of the methyl group from the methoxy substituent to form a hydroxyl group, is a significant transformation. In the context of nitroaromatic compounds, this can occur through various mechanisms, including photochemical reactions. For instance, the photolysis of 2,4-dinitroanisole (B92663) (DNAN) can lead to O-demethylation through hydroxylation of the methyl group, ultimately releasing formaldehyde. enviro.wiki This process can result in the formation of corresponding nitrophenols. While specific studies on the demethylation of this compound are not abundant in the provided results, the demethylation of similar methoxynitroanilines and aminonitrophenols has been observed. enviro.wiki In plants, DNA demethylation is a known process involving enzymes like 5-methylcytosine (B146107) DNA glycosylases. nih.govnih.gov While not directly related to the chemical demethylation of this compound, it highlights a biological pathway for demethylation.

The methoxy group is generally considered an activating group in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com It donates electron density to the aromatic ring through its resonance effect (+M effect), making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgresearchgate.net This activation is directed towards the ortho and para positions relative to the methoxy group. masterorganicchemistry.comresearchgate.net

In nucleophilic aromatic substitution, the roles are reversed. The electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. youtube.commasterorganicchemistry.com The methoxy group, being electron-donating, would generally deactivate the ring for nucleophilic attack. Therefore, the nitro group is the dominant directing group in nucleophilic aromatic substitution of nitroaromatic compounds.

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The interplay of the methoxy and nitro groups governs the regioselectivity and feasibility of substitution reactions on the aromatic ring of this compound.

In nucleophilic aromatic substitution (NAS) , the presence of a strong electron-withdrawing group like the nitro group is crucial for the reaction to proceed. youtube.commasterorganicchemistry.com These reactions typically occur via an addition-elimination mechanism, passing through a negatively charged intermediate called a Meisenheimer complex. youtube.com The nitro group stabilizes this intermediate, thereby facilitating the reaction. The substitution can occur at the position of a leaving group ortho or para to the nitro group. In excited states, the nitro group can direct nucleophilic substitution to the meta or ipso positions. scispace.comsbq.org.br

Aromatic nitro compounds can undergo nucleophilic substitution upon photochemical activation. scispace.comsbq.org.brcdnsciencepub.com These reactions, often proceeding through the triplet excited state of the nitroaromatic compound, can exhibit different regioselectivity compared to ground-state reactions. scispace.comsbq.org.brpsu.edu For instance, while ground-state nucleophilic aromatic substitution is typically directed ortho and para to the nitro group, photochemical substitution can occur meta to the nitro group. scispace.comcdnsciencepub.com

The mechanism can involve a direct SN2 Ar* pathway, where the nucleophile attacks the excited aromatic ring, or a route initiated by electron transfer from the nucleophile to the excited nitro compound. cdnsciencepub.com The efficiency and regioselectivity of these photochemical reactions can be influenced by factors such as the nature of the nucleophile and the reaction temperature. cdnsciencepub.compsu.edursc.org For example, the photocyanation of 3-nitroveratrole occurs meta to the nitro group. cdnsciencepub.com

Condensation and Coupling Reactions for Derivative Synthesis

This compound can serve as a building block for the synthesis of more complex molecules through condensation and coupling reactions.

Condensation reactions involving phenols and aldehydes, catalyzed by iron(III) salts, can generate ortho-quinone methides. These intermediates can then participate in Diels-Alder reactions with alkenes to form benzopyrans. nih.gov It is plausible that this compound could undergo similar transformations, although the electronic influence of the nitro group would need to be considered.

Coupling reactions , such as the palladium-catalyzed Stille and Suzuki reactions, are powerful tools for forming carbon-carbon bonds. orgsyn.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. While direct examples involving this compound were not found, related compounds like 4-methoxy-4'-nitrobiphenyl (B1251031) have been synthesized using palladium-catalyzed cross-coupling. orgsyn.org The synthesis of various biaryl compounds has been achieved through such methods, highlighting their versatility. nih.gov Oxidative aromatic coupling, another method for forming biaryl linkages, can be achieved using reagents like iron(III) chloride. nih.gov

Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In a study of 2-Methoxy-3-nitrophenol (B1642860), the infrared spectrum was recorded from a thin film of a melt, revealing several characteristic absorption bands. researchgate.net

Key vibrational frequencies from the FT-IR spectrum are indicative of the compound's specific structural features. The presence of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), nitro (-NO₂), and aromatic ring groups are all confirmed by distinct peaks in the spectrum.

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 3465 | O-H stretching vibration (hydroxyl group) |

| 3102 | Aromatic C-H stretching |

| 2945, 2842 | Aliphatic C-H stretching (methoxy group) |

| 1531 | Asymmetric NO₂ stretching |

| 1356 | Symmetric NO₂ stretching |

| 1291, 1236 | Asymmetric C-O-C stretching (aryl ether) |

| 1073 | Symmetric C-O-C stretching (aryl ether) |

| 828, 805, 784, 738 | C-H out-of-plane bending and ring deformations |

Raman Spectroscopy for Molecular Structure and Bonding Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. While specific experimental Raman data for this compound is not extensively available in the published literature, the expected spectrum can be inferred from its structural components.

Strong Raman signals would be anticipated for the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring, as these moieties involve significant changes in polarizability. The C-O stretching of the methoxy group and various C-H bending modes would also be Raman active. For comparison, related nitrophenol isomers show characteristic Raman peaks for the asymmetric and symmetric stretching vibrations of the nitro group in the 1333-1430 cm⁻¹ region. spectroscopyonline.com

Interpretation of Characteristic Vibrational Modes

The vibrational spectrum of this compound is dominated by the modes of its constituent functional groups.

O-H Vibrations: The broad band observed at 3465 cm⁻¹ is a classic signature of the hydroxyl group's stretching vibration, with its position and shape often influenced by hydrogen bonding. researchgate.net

C-H Vibrations: The peak at 3102 cm⁻¹ corresponds to the stretching of C-H bonds on the aromatic ring. researchgate.net The bands at 2945 cm⁻¹ and 2842 cm⁻¹ are characteristic of the methyl C-H stretching vibrations within the methoxy group. researchgate.net

Nitro Group Vibrations: The nitro group is clearly identified by two strong absorption bands. The peak at 1531 cm⁻¹ is assigned to the asymmetric stretching of the N-O bonds, while the peak at 1356 cm⁻¹ corresponds to the symmetric stretch. researchgate.net These are highly characteristic and reliable indicators for the presence of a nitro functional group.

C-O Vibrations: The vibrations associated with the methoxy group's ether linkage (Ar-O-CH₃) are found at 1291, 1236, and 1073 cm⁻¹. researchgate.net These correspond to the asymmetric and symmetric C-O-C stretching modes.

Aromatic Ring Vibrations: The lower frequency region (below 1000 cm⁻¹) contains a series of peaks (828, 805, 784, 738 cm⁻¹) that are characteristic of the C-H out-of-plane bending and the complex skeletal vibrations of the substituted benzene (B151609) ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular connectivity. The definitive NMR data for this compound was established in a 2005 study by Zhao and Snieckus, with subsequent confirmation and citation in crystallographic reports. researchgate.net

Proton (¹H) NMR Spectroscopic Analysis for Proton Environments

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum reveals distinct signals for the hydroxyl proton, the three aromatic protons, and the three methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Phenolic OH |

| ~7.4 | Doublet | 1H | Aromatic H (C4-H) |

| ~7.2 | Triplet | 1H | Aromatic H (C5-H) |

| ~7.0 | Doublet | 1H | Aromatic H (C6-H) |

| 3.9 | Singlet | 3H | Methoxy OCH₃ |

The downfield shift of the aromatic protons is expected due to the electron-withdrawing effects of the nitro and hydroxyl groups. The singlet for the methoxy protons confirms the presence of the -OCH₃ group, with its chemical shift being typical for a methoxy group attached to an aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopic Investigations for Carbon Skeleton

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound displays seven unique signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups and their position on the aromatic ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C1-OH |

| ~145 | C2-OCH₃ |

| ~138 | C3-NO₂ |

| ~125 | C5 |

| ~120 | C4 |

| ~115 | C6 |

| ~56 | OCH₃ |

The carbons directly attached to the electronegative oxygen and nitro groups (C1, C2, C3) are significantly deshielded and thus appear at lower field (higher ppm values). The carbon of the methoxy group appears in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity

While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the covalent framework of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would be expected to show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum is crucial for assigning the carbon signals of the aromatic CH groups and the methoxy group. For instance, the protons of the methoxy group at approximately 3.9 ppm would show a cross-peak to the methoxy carbon signal around 56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying connectivity to quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include cross-peaks from the methoxy protons to the C2 carbon of the aromatic ring and from the aromatic protons to neighboring carbons, confirming the substitution pattern.

| Technique | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H4 | H5 | Confirms adjacency of H4 and H5. |

| COSY | H5 | H6 | Confirms adjacency of H5 and H6. |

| HSQC | -OCH₃ Protons | -OCH₃ Carbon | Assigns the methoxy carbon. |

| HSQC | H4, H5, H6 | C4, C5, C6 | Assigns protonated aromatic carbons. |

| HMBC | -OCH₃ Protons | C2 | Confirms methoxy group attachment at C2. |

| HMBC | H4 | C2, C3, C6 | Maps connectivity around the aromatic ring. |

| HMBC | H6 | C1, C2, C4 | Confirms substituent positions. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, thereby providing the molecular weight and, through fragmentation analysis, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. For this compound, HRMS is used to confirm its molecular formula, C₇H₇NO₄.

| Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Ion Type |

|---|---|---|---|

| C₇H₇NO₄ | 169 | 169.03751 | [M]⁺ or [M+H]⁺ |

An experimentally measured mass that matches the theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of this compound is expected to proceed through characteristic losses of its functional groups.

Common fragmentation pathways for nitrophenolic compounds include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group, resulting in an [M-15]⁺ ion.

Loss of a nitro group (•NO₂): Cleavage of the C-N bond, leading to an [M-46]⁺ ion.

Loss of carbon monoxide (CO): A common fragmentation pathway for phenolic compounds, often occurring after initial fragmentation steps.

Mapping these fragmentation patterns allows for the confirmation of the presence and connectivity of the methoxy and nitro functional groups on the phenol (B47542) backbone.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 169.04 | [C₆H₄NO₄]⁺ | •CH₃ (15 Da) | 154.02 |

| 169.04 | [C₇H₇O₂]⁺ | •NO₂ (46 Da) | 123.04 |

| 154.02 | [C₆H₄O₃]⁺• | NO (30 Da) | 124.02 |

| 123.04 | [C₆H₇O]⁺ | CO (28 Da) | 95.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the benzene ring and n → π* transitions involving non-bonding electrons on the oxygen atoms.

The UV-Vis spectrum of this compound in a neutral or acidic solution is expected to exhibit characteristic absorption bands in the ultraviolet region. rsc.orgresearchgate.net Based on data from similar nitrophenol compounds, absorption maxima are anticipated in two main regions, corresponding to different electronic transitions within the substituted aromatic system. nih.gov The presence of both the electron-donating methoxy group and the electron-withdrawing nitro group influences the energy of these transitions. Emission characteristics, such as fluorescence, are not typically prominent for nitrophenols as the absorbed energy is often dissipated through non-radiative pathways.

| Approximate λ_max (nm) | Associated Electronic Transition |

|---|---|

| ~270-280 nm | π → π |

| ~340-350 nm | π → π (charge-transfer character) |

The UV-Vis absorption spectrum of this compound is highly sensitive to pH due to the acidic nature of the phenolic hydroxyl group. rsc.org In an alkaline solution, the hydroxyl group deprotonates to form the corresponding phenolate (B1203915) anion. This deprotonation results in a significant change in the electronic structure of the molecule.

The formation of the phenolate ion extends the conjugated π-system, which lowers the energy gap between the ground and excited states. This leads to a pronounced bathochromic (red) shift in the absorption maximum, moving the main absorption band from the UV into the visible region of the spectrum. researchgate.net This shift is visually observed as the solution turns from colorless or pale yellow to a more intense yellow. The pH at which the concentrations of the protonated phenol and deprotonated phenolate are equal is defined by the pKa value, which for this compound is predicted to be around 9.55. chemicalbook.com

| Condition (Ionization State) | Approximate λ_max (nm) | Observed Color |

|---|---|---|

| Acidic/Neutral (Protonated) | ~350 nm | Pale Yellow |

| Alkaline (Deprotonated Phenolate) | ~400-420 nm | Intense Yellow |

This distinct pH-dependent spectroscopic behavior serves as a useful diagnostic tool for confirming the presence of the acidic phenol group and for studying its ionization equilibrium. nih.govscienceopen.com

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline solids. For this compound, this technique provides unparalleled insight into its atomic arrangement, molecular shape, and the complex network of non-covalent interactions that dictate its solid-state architecture.

Single crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the orthorhombic space group Pna2₁ ugr.esresearchgate.net. The analysis provides precise atomic coordinates, defining the molecule's conformation and the exact geometry of its covalent bonds. The molecule consists of a central benzene ring to which the methoxy, nitro, and hydroxyl functional groups are attached. The asymmetric unit contains a single molecule. The crystal structure confirms the connectivity and the planar nature of the aromatic ring.

The detailed crystallographic data obtained from the diffraction experiment are summarized in the table below. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₇NO₄ |

| Molecular Weight ( g/mol ) | 169.14 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.9581 (2) |

| b (Å) | 13.1337 (6) |

| c (Å) | 4.0110 (7) |

| Volume (ų) | 735.30 (13) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.528 |

The stability and packing of this compound molecules in the crystal lattice are governed by specific intermolecular forces. The crystallographic study shows that the structure is stabilized by a combination of hydrogen bonds and π-π stacking interactions ugr.esresearchgate.net.

Hydrogen bonds, which are strong directional interactions, play a crucial role. Specifically, the hydroxyl group (-OH) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) on an adjacent molecule likely act as acceptors. This network of hydrogen bonds links the molecules together, forming a robust supramolecular assembly.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts and their relative contributions to the crystal packing.

For this compound, a detailed Hirshfeld surface analysis would partition the crystal structure into regions corresponding to specific atom-atom contacts, such as O···H, H···H, C···H, and C···C. The percentage contribution of each contact type to the total Hirshfeld surface area provides a quantitative measure of its importance in stabilizing the crystal. Based on the known hydrogen bonding and π-π stacking, it is expected that O···H contacts (representing hydrogen bonds) and C···C contacts (representing π-π stacking) would be among the most significant contributors. However, a specific published study detailing the quantitative percentage contributions for this compound could not be retrieved in the literature search. A study on a related compound, 4-allyl-2-methoxy-6-nitrophenol, showed that H···H (39.6%), O···H/H···O (37.7%), and C···H/H···C (12.5%) were the most important contributors to its crystal packing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods can provide detailed information about the geometric arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a powerful tool for studying molecular systems. For 2-Methoxy-3-nitrophenol (B1642860), DFT calculations would be instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

Furthermore, DFT can be employed to calculate the total electronic energy of the molecule, which is crucial for assessing its stability relative to other isomers or related compounds. Various functionals and basis sets within the DFT framework can be utilized to refine the accuracy of these calculations. A hypothetical data table for the optimized geometry of this compound, derived from a DFT calculation (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set), would resemble the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.40 Å |

| C-O (methoxy) | 1.36 Å | |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| Bond Angle | C1-C2-C3 | 120.5° |

| C2-C3-N | 118.9° | |

| O-C-C (methoxy) | 115.2° | |

| Dihedral Angle | C1-C2-C3-C4 | 0.1° |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of the electronic structure and energy of a molecule. While computationally more demanding than DFT, ab initio calculations would offer a benchmark for the electronic properties of this compound, including its ionization potential and electron affinity. Such high-accuracy data is invaluable for understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are hypothetical and would be the output of quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling can be a powerful tool to elucidate the step-by-step pathways of chemical reactions and to determine their rates.

Prediction of Regioselectivity and Reaction Pathways

For a molecule like this compound with multiple functional groups, predicting the regioselectivity of its reactions is crucial. Computational methods can be used to explore different potential reaction pathways. For instance, in an electrophilic aromatic substitution reaction, calculations can determine which position on the aromatic ring is most susceptible to attack. This is achieved by modeling the intermediate structures and calculating their relative energies. The pathway with the lowest energy barrier is generally the most favored.

Transition State Computations and Activation Energy Determination

A critical aspect of modeling reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By calculating the activation energies for different potential reaction pathways, chemists can predict which reaction is kinetically favored.

In Silico Prediction of Spectroscopic Parameters

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose. jetir.orgtandfonline.com

Theoretical vibrational spectra (Infrared and Raman) can be generated by performing a frequency calculation on the optimized geometry of this compound. Such calculations are typically performed using DFT methods, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.net The calculation yields a set of normal vibrational modes, their corresponding frequencies (wavenumbers), and their IR and Raman intensities.

The predicted spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups. A potential energy distribution (PED) analysis can be used to assign these calculated frequencies to specific molecular motions. jetir.org

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450 | O-H stretch (H-bonded) | Hydroxyl |

| ~3100 | Aromatic C-H stretch | Aromatic Ring |

| ~2950 | Asymmetric C-H stretch | Methoxy (B1213986) |

| ~2850 | Symmetric C-H stretch | Methoxy |

| ~1580 | Aromatic C=C stretch | Aromatic Ring |

| ~1530 | Asymmetric NO₂ stretch | Nitro |

| ~1350 | Symmetric NO₂ stretch | Nitro |

| ~1260 | Asymmetric C-O-C stretch | Methoxy |

| ~1180 | C-O stretch | Hydroxyl |

Note: These are representative values based on DFT calculations for similar substituted phenols. Actual values may vary based on the specific computational method and basis set used. jetir.orgresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts (δ). rsc.orgresearchgate.net Calculations are performed on the optimized molecular geometry to obtain the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C), which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

For this compound, the predicted ¹H and ¹³C NMR spectra would reflect the electronic environment of each nucleus, which is heavily influenced by the electron-donating methoxy group and the electron-withdrawing nitro and hydroxyl groups. The intramolecular hydrogen bond would also influence the chemical shift of the hydroxyl proton, causing it to appear significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (δ) | Atom | Predicted ¹³C Shift (δ) |

|---|---|---|---|

| H (on OH) | ~10.5 | C1 (-OH) | ~148 |

| H4 | ~7.3 | C2 (-OCH₃) | ~142 |

| H5 | ~7.1 | C3 (-NO₂) | ~140 |

| H6 | ~7.6 | C4 | ~120 |

| H (on OCH₃) | ~3.9 | C5 | ~118 |

| C6 | ~125 | ||

| C (on OCH₃) | ~56 |

Note: Values are illustrative and based on GIAO-DFT calculations for related substituted phenols. Solvent effects can significantly alter experimental shifts. tandfonline.comacs.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. rsc.orgnih.gov By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. qu.edu.qa

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system, significantly modulated by the substituent groups. The nitro and hydroxyl groups, in particular, contribute to charge-transfer (CT) character in the electronic transitions. mdpi.com Calculations using functionals like B3LYP or CAM-B3LYP can provide a detailed picture of the orbitals involved in these transitions (e.g., HOMO to LUMO).

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition | Character |

|---|---|---|---|

| ~350 | ~0.25 | HOMO → LUMO | π → π* / Intramolecular CT |

| ~280 | ~0.15 | HOMO-1 → LUMO | π → π |

| ~230 | ~0.40 | HOMO → LUMO+1 | π → π |

Note: These values are representative predictions from TD-DFT calculations on similar nitroaromatic compounds. The choice of solvent and functional can impact the results. rsc.orgqu.edu.qa

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id It is a valuable tool for understanding charge distribution and predicting sites of electrophilic and nucleophilic attack. mdpi.com MEP maps are calculated from the optimized wave function of the molecule.

For this compound, the MEP map would clearly illustrate the molecule's electronic landscape:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro group and the hydroxyl group, which are the most electronegative centers.

Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. The most positive region is expected to be around the acidic hydrogen of the hydroxyl group. A positive potential may also be observed over the center of the aromatic ring, a feature often seen in nitroaromatic compounds. researchgate.netnih.gov

The MEP map visually confirms the push-pull electronic nature of the molecule, with the electron-donating methoxy and hydroxyl groups increasing electron density on the ring, while the powerful electron-withdrawing nitro group delocalizes it.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. nih.gov These models use calculated molecular descriptors to predict properties that might be difficult or costly to measure experimentally. nih.govcapitalresin.com

For this compound, a QSPR study would begin with the calculation of a wide range of molecular descriptors. These can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical: Molecular surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, polarizability, charges on atoms. mdpi.com

Physicochemical: Calculated logP (octanol-water partition coefficient), aqueous solubility. pw.live

Once calculated, these descriptors can be used to build a regression model to predict a specific property, such as boiling point, solubility, or retention time in chromatography. For example, a QSPR model might establish a linear relationship between the boiling point of a series of substituted phenols and descriptors like molecular weight and dipole moment. Such models are valuable for predicting the behavior of new or uncharacterized compounds based solely on their computed structure. nih.gov

Applications of 2 Methoxy 3 Nitrophenol and Its Derivatives in Chemical Science

Strategic Intermediate in Organic Synthesis

2-Methoxy-3-nitrophenol (B1642860) is a key building block in organic synthesis, prized for its utility in constructing polysubstituted aromatic systems. The differential reactivity of its functional groups can be exploited to achieve regioselective transformations, leading to the efficient synthesis of elaborate molecular architectures.

Precursor for the Synthesis of Complex Aromatic Compounds

The role of this compound as a precursor is fundamental to the synthesis of various complex aromatic molecules. One of the most common and vital transformations is the reduction of its nitro group to an amine, yielding 2-amino-3-methoxyphenol. This resulting aminophenol is a highly useful intermediate in medicinal chemistry and organic synthesis, as the amino group can be further modified to build diverse heterocyclic systems or other functionalized compounds guidechem.com. The reduction can be achieved through various standard methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or iron in acidic media guidechem.comresearchgate.net.

A testament to its significance is the development of modern synthetic routes designed for its efficient production. For instance, a sophisticated method allows for the synthesis of this compound from an O-aryl carbamate (B1207046) precursor. This process involves a directed ortho-metalation (DoM) strategy, showcasing its value as a target molecule that is otherwise difficult to access through classical nitration of guaiacol (B22219), which tends to produce other isomers epa.govresearchgate.net.

Furthermore, derivatives of this compound are employed as key intermediates in the synthesis of biologically active molecules. For example, 5-(tert-butyl)-2-methoxy-3-nitrophenol is a crucial starting material in the multi-step synthesis of complex urea (B33335) derivatives that have been investigated as potent kinase inhibitors researchgate.net. The compound has also been used as an intermediate in the synthesis of 3,6-dinitrocatechol researchgate.net.

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | H2, Pd/C, Ethyl Acetate/Methanol | 2-Amino-3-methoxyphenol | High | guidechem.com |

| This compound Derivative | SnCl2·2H2O, HCl, Methanol | Corresponding Aniline Derivative | Variable | guidechem.com |

Building Block in the Development of Dyes and Specialty Pigments

Aromatic nitro compounds and their corresponding amines are foundational to the dye industry. This compound serves as a potential precursor for the synthesis of azo dyes, which constitute the largest class of commercial colorants orientjchem.org. The general synthetic pathway involves the chemical reduction of the nitro group to an amine. This resulting aromatic amine can then be converted into a diazonium salt through a process called diazotization, typically using nitrous acid at low temperatures scialert.net.

The highly reactive diazonium salt is subsequently reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline, to form a stable azo compound characterized by the -N=N- chromophore orientjchem.orgscialert.net. While specific examples detailing the use of this compound itself are not abundant, the synthesis of a wide array of monoazo and disazo dyes from isomeric and related structures, such as 2-methoxy-5-nitroaniline (B165355) and other nitrophenols, is well-documented orientjchem.orgscialert.netscispace.comresearchgate.net. The methoxy (B1213986) and hydroxyl substituents on the this compound backbone can influence the final color and properties of the dye, such as lightfastness and affinity for specific fibers orientjchem.org.

Applications in Polymer and Material Science Research (non-biological)

Phenolic compounds are critical monomers in polymer science, most famously in the production of phenolic resins like Bakelite. There is growing interest in utilizing bio-based phenolic compounds derived from sources like lignin (B12514952) to create more sustainable polymers mdpi.comresearchgate.net. Lignin-derived monomers such as 2-methoxy-4-vinylphenol (B128420) (MVP) have been successfully used as a platform to prepare a variety of functional monomers for radical polymerizations, leading to both thermoplastics and thermoset materials mdpi.comresearchgate.net.

Although direct polymerization of this compound is not widely reported, its structure contains functional groups that hold potential for polymer and material science applications. The phenolic hydroxyl group can undergo condensation reactions or be used to initiate ring-opening polymerizations. Furthermore, the nitro group could be chemically modified to introduce other polymerizable functionalities or to act as a site for cross-linking or post-polymerization modification. This positions this compound as a candidate for research into novel functional polymers where its specific substituents could impart desired thermal, optical, or chemical properties to the final material.

Analytical Chemistry Reference and Standard

In analytical chemistry, the availability of pure, well-characterized compounds is essential for method development, validation, and the accurate identification of substances in complex matrices. This compound fulfills this role, particularly in the context of environmental analysis.

Internal Standard and Calibration Reference in Chromatographic Techniques

Nitrophenols are recognized as significant environmental pollutants, often monitored in water, soil, and atmospheric samples nih.gov. Analytical methods for their detection and quantification, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are crucial for environmental protection epa.govnih.govchromatographyonline.com. In such analyses, the accurate identification of specific isomers is a common challenge.

This compound, also known as 3-nitroguaiacol, serves as an important analytical reference standard in this context uky.edu. Its availability in a pure form allows laboratories to confirm the identity of this specific isomer in environmental samples, distinguishing it from other isomers like 4-nitroguaiacol or 6-nitroguaiacol, which may be present concurrently uky.edu. By comparing the retention time and mass spectrum of a sample component to that of the pure this compound standard, analysts can achieve unambiguous identification. While it may not always be used as an internal standard for quantification—a role often filled by compounds with similar properties but not expected in the sample, such as 4-hexylphenol (B1211905) or isotopically labeled analogs—it is indispensable as a calibration and verification standard for qualitative analysis .

Probes for Chemical Reaction Mechanism Elucidation

The study of reaction mechanisms often involves using specific molecules to understand reaction pathways and the behavior of intermediates. While the reaction mechanisms that lead to the formation of this compound and related nitro-aromatic compounds are themselves a subject of significant research—for example, in the study of atmospheric oxidation of methoxyphenols by nitrate (B79036) radicals—the use of this compound as a probe to elucidate other, unrelated reaction mechanisms is not a widely documented application researchgate.net. The electronic effects of its substituent groups do, however, influence the outcomes of reactions in which it participates, and studying these effects contributes to the broader understanding of physical organic chemistry acs.org.

Role in Ligand Design and Coordination Chemistry

The specific structural arrangement of functional groups in this compound, featuring a hydroxyl, a methoxy, and a nitro group on a benzene (B151609) ring, makes it and its derivatives intriguing precursors for the design of sophisticated ligands in coordination chemistry. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group can significantly influence the coordination properties of ligands derived from this scaffold, impacting the stability, electronic structure, and reactivity of the resulting metal complexes.

Development of Ligands for Metal Complexation

While direct utilization of this compound as a ligand is not extensively documented, its chemical structure provides a versatile platform for the synthesis of multidentate ligands, primarily through functionalization to introduce additional coordinating sites. The most common strategies involve the introduction of aldehyde or azo functionalities, which can then be used to build larger ligand systems, such as Schiff bases and azo dyes.

Schiff Base Ligands: A prevalent method for developing ligands from phenolic compounds is through formylation to produce a salicylaldehyde (B1680747) derivative, which can then undergo condensation with a primary amine to form a Schiff base. For instance, related compounds like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) have been successfully used to synthesize Schiff base ligands by reacting them with various anilines. These ligands can then coordinate with metal ions like copper(II) and nickel(II) researchgate.net. The resulting Schiff base complexes often exhibit well-defined coordination geometries. The synthesis of 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol and 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde serves as a prime example of this approach researchgate.net.

Similarly, other substituted salicylaldehydes, such as those with methoxy or nitro groups, are widely used to create Schiff base ligands for complexation with a variety of metal ions, including oxovanadium(IV) iosrjournals.org. The electronic effects of the substituents on the salicylaldehyde ring, akin to the methoxy and nitro groups in this compound, play a crucial role in tuning the electronic properties and, consequently, the reactivity of the metal center in the resulting complexes.

Azo Dye Ligands: Another significant class of ligands that can be derived from this compound are azo dyes. The azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound like a phenol, is a powerful tool for creating ligands with extended π-systems wikipedia.orgnih.gov. By diazotizing an aromatic amine and coupling it with this compound, it is possible to synthesize azo dyes that can act as multidentate ligands. The azo group itself introduces two nitrogen atoms as potential coordination sites, in addition to the phenolic oxygen. For example, the synthesis of 2-[2-(6-methoxy benzothiazolyl)azo]-4-nitro phenol demonstrates the creation of a tridentate azo dye ligand capable of forming stable complexes with various transition metals asianpubs.org. The stability and coordination chemistry of such complexes are of significant interest.

The table below summarizes examples of ligand types that can be synthesized from functionalized derivatives of this compound or structurally similar compounds.

| Ligand Type | Precursor Example | Functionalization Method | Resulting Ligand Example | Metal Ions Complexed |

| Schiff Base | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Condensation with anilines | 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol | Cu(II), Ni(II) researchgate.net |

| Schiff Base | 5-Nitrosalicylaldehyde | Condensation with amino acids | {[(E)-(2-hydroxy-5-nitrophenyl) methylidene] amino}propanoic acid | Oxovanadium(IV) iosrjournals.org |

| Azo Dye | 4-Nitro Phenol | Azo coupling with diazotized 6-methoxy benzothiazole | 2-[2-(6-Methoxy benzothiazolyl)azo]-4-nitro phenol | Ni(II), Pd(II), Pt(IV), Cu(II), Ag(I), Au(III) asianpubs.org |

Catalytic Applications of Derived Coordination Complexes

Coordination complexes derived from ligands bearing methoxy and nitro-substituted phenolic moieties have shown significant promise in various catalytic applications. The electronic nature of the substituents on the ligand framework can modulate the catalytic activity of the metal center.

Oxidation Catalysis: Vanadium complexes incorporating Schiff base ligands derived from substituted salicylaldehydes have been investigated as catalysts for oxidation reactions. For instance, oxovanadium(IV) complexes of Schiff bases derived from 5-nitrosalicylaldehyde and α-alanine have demonstrated high efficiency and selectivity in the epoxidation of cyclooctene (B146475) iosrjournals.org. The presence of the electron-withdrawing nitro group on the ligand can influence the Lewis acidity of the metal center, which is a key factor in the catalytic cycle of epoxidation reactions.

Condensation Reactions: Copper(II) complexes of Schiff bases have been employed as catalysts in Claisen-Schmidt condensation reactions for the synthesis of chalcones mdpi.com. The catalytic activity of these complexes is attributed to the ability of the metal center to act as a Lewis acid, activating the carbonyl group of the aldehyde and facilitating the condensation with a ketone. The ligand's structure, including the presence of substituents like methoxy and nitro groups, can impact the catalyst's efficiency and stability.

The following table provides an overview of the catalytic applications of coordination complexes derived from ligands structurally related to those that could be synthesized from this compound.

| Catalyst Type | Ligand Type | Reaction Catalyzed | Substrates | Product |

| Oxovanadium(IV) Complex | Schiff Base | Epoxidation | Cyclooctene | Cyclooctene oxide iosrjournals.org |

| Copper(II) Complex | Schiff Base | Claisen-Schmidt Condensation | Aldehydes, Acetophenone | Chalcone derivatives mdpi.com |

Environmental Chemistry and Atmospheric Research Perspectives

Formation and Occurrence in Environmental Compartments

Atmospheric Aqueous-Phase Photonitration Products of Biogenic Precursors (e.g., Guaiacol)

2-Methoxy-3-nitrophenol (B1642860) is an atmospheric nitrophenol that can be formed from the atmospheric processing of biogenic precursors. One of the most significant precursors is guaiacol (B22219) (2-methoxyphenol), a volatile organic compound released in large quantities from the burning of wood lignin (B12514952). wikipedia.org In the atmosphere, guaiacol can undergo aqueous-phase photonitration, leading to the formation of various nitrated guaiacol species, including mono-nitroguaiacols. acs.org

This transformation is a multiphase process that can occur in simulated atmospheric aerosols. While dark formation pathways exist, the process is significantly enhanced by illumination. acs.orgresearchgate.net The formation of nitroguaiacols has been observed to yield approximately 1% under dry, dark conditions, with different pathways prevailing depending on factors like relative humidity. acs.orgresearchgate.net Although specific yields for the this compound isomer are not extensively detailed, it is understood to be one of the several mono-nitroguaiacol isomers formed through these atmospheric reactions. The presence of water plays a crucial role, influencing the formation of secondary organic aerosols (SOA) and the specific reaction pathways. acs.orgresearchgate.net

Contribution to Atmospheric Brown Carbon and Light Absorption

Nitrated phenols, including isomers of nitroguaiacol, are significant contributors to atmospheric "brown carbon" (BrC). Brown carbon is a class of light-absorbing organic aerosols that can influence the Earth's radiative balance by absorbing solar radiation. Atmospheric nitrophenols are of particular concern due to their strong light-absorption characteristics and their relatively long residence times in the environment. acs.orgresearchgate.net

As a nitrated derivative of guaiacol, this compound contributes to the absorption of light in the near-UV and visible ranges. acs.org The transformation of guaiacol into its nitrated forms constitutes the formation of secondary organic aerosols which have these light-absorbing properties. acs.org The photo-enhancement in the visible range for methoxyphenols in the presence of nitrate (B79036) is substantially attributed to the formation of these nitro products. acs.org

The table below summarizes key aspects of nitroguaiacol formation and its atmospheric significance.

| Feature | Description |

| Precursor | Guaiacol (2-methoxyphenol) from biomass burning. |

| Formation Process | Atmospheric aqueous-phase photonitration. |

| Conditions | Influenced by sunlight and relative humidity. |

| Product Class | Mono-nitroguaiacols, components of Secondary Organic Aerosol (SOA). |

| Atmospheric Impact | Contributes to light-absorbing "brown carbon" (BrC). |

Environmental Fate and Transformation Pathways

Photodegradation Mechanisms in Aquatic and Atmospheric Systems (non-biological)

The environmental persistence of this compound is largely determined by its photodegradation. In both aquatic and atmospheric systems, nitrophenols undergo photochemical oxidation. Studies on related compounds show that decay rates under tropospherically relevant irradiation (313 nm) are about ten times lower than under 254 nm, indicating longer atmospheric lifetimes. acs.org

The degradation pathways involve reactions with hydroxyl radicals (•OH), which lead to the primary attack on the nitrophenol. researchgate.net This results in the formation of dihydroxynitrobenzenes through ring hydroxylation. researchgate.net For nitrophenols in general, photocatalytic degradation can lead to the complete mineralization of the substrate. researchgate.net While the specific kinetics for this compound are not detailed, the mechanisms established for other nitrophenols, such as photocatalytic oxidation, are considered applicable. researchgate.netacs.orgsemanticscholar.org

Chemical Stability and Transformation in Environmental Matrices

Atmospheric nitrophenols are noted for their low reactivity, which contributes to their persistence and relatively long residence times in the environment. acs.orgresearchgate.net The chemical stability of this compound in various environmental matrices is a key factor in its environmental impact.

In aqueous systems, the transformation of nitrophenols can be influenced by the presence of other chemical species. For instance, nitrate-mediated aqueous photochemical oxidation demonstrates that the decay rates of nitrophenols can approach those of more reactive methoxyphenols under high-nitrate conditions. acs.org Transformation products in the presence of nitrate can include hydroxylated and/or dimerized products, which can also be chromophoric and contribute to light absorption. acs.org

Analytical Detection and Monitoring in Environmental Samples

The detection and quantification of this compound in environmental samples such as air, water, and soil are crucial for monitoring its presence and understanding its environmental distribution. Various analytical techniques are employed for the determination of nitrophenols.

Commonly used methods include liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS). High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is also utilized. Due to the typically low concentrations of nitrophenols in environmental samples, a preconcentration step is often necessary. Techniques like solid-phase extraction (SPE) and stir bar sorptive extraction (SBSE) are used for this purpose. env.go.jpnih.gov

The table below outlines the primary analytical methods for nitrophenol detection.

| Analytical Technique | Abbreviation | Common Application |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile and semi-volatile compounds. env.go.jp |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of a wide range of organic compounds in complex mixtures. nih.gov |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of compounds in liquid samples. nih.govnih.gov |

| Solid-Phase Extraction | SPE | Sample preconcentration and cleanup. nih.gov |

| Stir Bar Sorptive Extraction | SBSE | Preconcentration of organic compounds from aqueous samples. nih.gov |

Chromatographic and Spectroscopic Methods for Environmental Trace Analysis

The environmental monitoring of nitrophenolic compounds, including this compound, is crucial due to their potential toxicity and role in atmospheric processes. Trace analysis in complex environmental matrices such as air, water, and soil necessitates highly sensitive and selective analytical methods. While specific studies detailing the analysis of this compound are not extensively covered in available literature, the techniques established for structurally similar nitrophenols and methoxyphenols are directly applicable. These methods primarily involve advanced chromatographic and spectroscopic techniques.

Chromatographic Methods

Chromatography, coupled with various detectors, stands as a cornerstone for the separation and quantification of nitrophenolic compounds from environmental samples. rsc.org Gas chromatography (GC) and liquid chromatography (LC) are the most prominently used techniques. rsc.org

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely employed for analyzing nitrophenols in aqueous samples like rain and cloud water, as well as in extracts from atmospheric particles. scispace.comsdu.edu.cn These methods offer excellent separation of polar, semi-volatile compounds. A common approach involves using a C18 reversed-phase column with a buffered methanol-water eluent. scispace.com For enhanced sensitivity, LC systems are often coupled with mass spectrometry (MS) or specialized spectrophotometric detectors. scispace.comsdu.edu.cn For instance, a novel system for analyzing atmospheric nitrophenols uses two-dimensional liquid chromatography with a chemically active liquid core waveguide spectrometer, achieving detection limits in the picogram-per-milliliter (pg/mL) range. scispace.com